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Introduction
TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of

phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical

regulator of cell growth, proliferation, and survival, and its dysregulation, often through

mutations in the PIK3CA gene, is a hallmark of many solid tumors.[3][4] PIK3CA is one of the

most frequently mutated oncogenes, with mutations occurring in approximately 15% of all

cancers.[1]

TOS-358 is designed to selectively and irreversibly bind to both wild-type and mutant forms of

PI3Kα, leading to potent, deep, and durable inhibition of its kinase activity.[2][3][5] This covalent

mechanism of action is intended to provide a more sustained target engagement compared to

reversible inhibitors, potentially leading to improved anti-tumor efficacy and a wider therapeutic

window.[3] Preclinical studies have demonstrated the superior efficacy of TOS-358 in

comparison to reversible PI3Kα inhibitors across a wide range of cancer models, without

inducing significant hyperglycemia, a common dose-limiting toxicity of other drugs in this class.

[1][2]

Currently, TOS-358 is being evaluated in a Phase 1/1b clinical trial (NCT05683418) for the

treatment of patients with advanced solid tumors harboring PIK3CA mutations.[1][6] These

application notes provide a summary of the available data on TOS-358 and outline

representative protocols for its investigation in a research setting.
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Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical

studies of TOS-358.

Table 1: Preclinical In Vitro Activity of TOS-358

Parameter Value Target Notes

IC50 (Wild-Type

PI3Kα)
2.2 nM PI3Kα Biochemical assay.

IC50 (Mutant PI3Kα

H1047R)
4.1 nM PI3Kα Biochemical assay.

Target Inhibition Durable near 100% PI3Kα activity
Demonstrated in

preclinical studies.[1]

Table 2: Preclinical In Vivo and Safety Profile of TOS-358

Finding Observation Animal Models Comparison

Anti-tumor Efficacy Superior efficacy

Over 30 different PDX

and CDX mutant

PI3Kα dependent

cancer models

Compared to ATP-

competitive and

allosteric reversible

PI3Kα inhibitors.[1]

Hyperglycemia

Did not induce

significant

hyperglycemia

Mice, rats, and dogs

At efficacious dose

levels, unlike

reversible PI3Kα

inhibitors.[1][2]

Table 3: Clinical Trial (NCT05683418) Overview
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Parameter Description

Phase 1/1b

Title

A Study to Evaluate the Safety and Tolerability

of TOS-358 in Adults With Select Solid

Tumors[7]

Status Recruiting

Estimated Enrollment 241 participants[1]

Study Design

Part 1: Dose Escalation (3+3 design) to

determine MTD and RP2D. Part 2: Dose

Expansion in tumor-specific cohorts.[1][6]

Intervention
Oral TOS-358, once daily (QD) or twice daily

(BID)[1][6]

Primary Outcomes

Maximum Tolerated Dose (MTD),

Recommended Phase 2 Dose (RP2D),

Incidence of Adverse Events[6]

Key Eligibility Criteria

Adults with histologically confirmed solid tumors

with known PIK3CA mutations or amplifications.

No prior treatment with PI3K, AKT, or mTOR

inhibitors (with exceptions for breast cancer

patients).[1][6]

Target Engagement
Achieved 95% target engagement at low doses

in the Phase 1 study.[8]

Early Clinical Activity
Showed early signs of clinical activity with no

high-grade toxicities at low doses.[8]

Signaling Pathway
TOS-358 targets the PI3Kα enzyme, a key component of the PI3K/AKT/mTOR signaling

pathway. Upon activation by upstream receptor tyrosine kinases (RTKs), PI3Kα phosphorylates

phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-

trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream
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effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading

to the activation of mTOR and promotion of cell growth, proliferation, survival, and metabolism.

In cancers with activating PIK3CA mutations, this pathway is constitutively active, driving

tumorigenesis. TOS-358 covalently binds to PI3Kα, blocking the production of PIP3 and

thereby inhibiting the entire downstream signaling cascade.
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Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of TOS-358.
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Experimental Protocols
The following are representative protocols for the preclinical evaluation of TOS-358. These are

generalized methodologies and should be adapted and optimized for specific experimental

conditions.

Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the effect of TOS-358 on the proliferation of solid tumor cell lines with

and without PIK3CA mutations.

Materials:

PIK3CA-mutant and wild-type solid tumor cell lines (e.g., MCF-7, T47D, HCT116)

Complete cell culture medium

TOS-358 (dissolved in DMSO)

96-well cell culture plates

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or similar)

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare a serial dilution of TOS-358 in complete culture medium. A typical concentration

range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.

Remove the overnight culture medium from the cells and add 100 µL of the medium

containing the different concentrations of TOS-358 or vehicle control.

Incubate the plates for 72 hours (or an empirically determined optimal time).

Add the cell proliferation reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time.

Measure the luminescence or absorbance using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-

response curve to determine the IC50 value.
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Caption: Workflow for an in vitro cell proliferation assay.

Protocol 2: Western Blot Analysis of PI3K Pathway
Inhibition
Objective: To assess the inhibitory effect of TOS-358 on the phosphorylation of downstream

effectors of PI3Kα, such as AKT.

Materials:

PIK3CA-mutant solid tumor cell line

TOS-358 (dissolved in DMSO)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Western blot transfer system and membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and allow them to adhere.

Treat cells with various concentrations of TOS-358 or vehicle control for a specified time

(e.g., 2, 6, or 24 hours).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash cells with ice-cold PBS and lyse them with lysis buffer.

Clarify lysates by centrifugation and determine the protein concentration.

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

Perform electrophoresis to separate proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again, add the chemiluminescent substrate, and visualize the protein

bands using an imaging system.

Quantify band intensities to determine the relative levels of phosphorylated and total

proteins.
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Caption: Workflow for Western blot analysis.
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Protocol 3: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of TOS-358 in a mouse xenograft model of a

PIK3CA-mutant solid tumor.

Materials:

Immunocompromised mice (e.g., NOD-SCID or nude mice)

PIK3CA-mutant solid tumor cell line

Matrigel (optional)

TOS-358 formulation for oral gavage

Vehicle control for oral gavage

Calipers for tumor measurement

Animal balance

Procedure:

Subcutaneously implant tumor cells (typically 1-10 million cells in PBS or with Matrigel) into

the flank of each mouse.

Monitor tumor growth regularly.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer TOS-358 (at various dose levels) or vehicle control orally (e.g., once or twice

daily) for a specified duration (e.g., 21-28 days).

Measure tumor volume with calipers and body weight of the mice 2-3 times per week. Tumor

volume can be calculated using the formula: (Length x Width²)/2.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies via Western blot or immunohistochemistry).
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Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment

group compared to the vehicle control.
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Caption: Workflow for an in vivo xenograft study.

Conclusion
TOS-358 is a promising, highly selective covalent inhibitor of PI3Kα with a compelling

preclinical profile demonstrating potent anti-tumor activity and a favorable safety profile. The

ongoing Phase 1/1b clinical trial will provide crucial data on its safety and efficacy in patients

with PIK3CA-mutated solid tumors. The protocols outlined in these application notes provide a
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framework for researchers to further investigate the mechanism and therapeutic potential of

TOS-358 in various preclinical models of cancer. As more data becomes available, these notes

will be updated to reflect the latest findings in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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